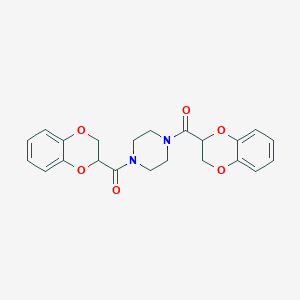

N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine

Descripción

N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine is a piperazine derivative featuring two 1,4-benzodioxane-2-carbonyl groups symmetrically attached to the nitrogen atoms of the piperazine ring. Its molecular formula is C₂₄H₂₄N₂O₆, with a molecular weight of 460.46 g/mol . This compound is a critical intermediate in synthesizing chiral antihypertensive drugs like doxazosin, where enantiomeric separation is achieved via HPLC using derivatization reagents such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) . Key structural attributes include:

- Rigid benzodioxane rings: Enhance steric hindrance and influence electronic properties.

- Carbonyl linkers: Provide hydrogen-bonding capacity and moderate lipophilicity (XLogP3 = 0.7) .

- Chirality: The 1,4-benzodioxane moiety introduces a stereogenic center, necessitating enantiopure synthesis for pharmaceutical applications .

Propiedades

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c25-21(19-13-27-15-5-1-3-7-17(15)29-19)23-9-11-24(12-10-23)22(26)20-14-28-16-6-2-4-8-18(16)30-20/h1-8,19-20H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWJYOGVNZEBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617677-53-9 | |

| Record name | N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617677539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-BIS(1,4-BENZODIOXANE-2-CARBONYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDC41ZG9CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Core Reaction Mechanism

The synthesis begins with the acylation of piperazine using 1,4-benzodioxane-2-carbonyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the primary amine groups of piperazine react with the carbonyl chloride groups. A base, typically triethylamine, neutralizes HCl byproducts, driving the reaction to completion.

Reaction Equation:

Standard Protocol

-

Solvents: Dichloromethane (DCM) or chloroform are preferred for their ability to dissolve both reactants and products while stabilizing intermediates.

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

-

Stoichiometry: A 1:2 molar ratio of piperazine to acyl chloride ensures complete bis-acylation. Excess acyl chloride risks diacylation byproducts.

Table 1: Laboratory Synthesis Parameters

Industrial-Scale Production

Scalable Modifications

Industrial methods prioritize cost-efficiency and yield. A patent by US5919931A describes a one-step amidation using unactivated esters, avoiding energy-intensive acid chloride preparation. Xylene or toluene replaces DCM, enabling reflux (140–150°C) to accelerate the reaction.

Key Industrial Advantages:

Purification Techniques

-

Crystallization: Ethanol or methanol recrystallization removes unreacted starting materials.

-

Chromatography: Flash column chromatography resolves diacylation byproducts (<5% in optimized batches).

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory | Industrial |

|---|---|---|

| Solvent | DCM/Chloroform | Xylene/Toluene |

| Temperature | 0–25°C | 140–150°C (reflux) |

| Yield | 70–80% | 85–92% |

| Byproducts | <10% diacylated | <5% with optimized filtration |

Reaction Optimization Strategies

Stoichiometric Control

Using 1.5–2.5 equivalents of piperazine relative to acyl chloride suppresses diacylation. Excess piperazine acts as a scavenger, reacting with unbound acyl chloride.

Solvent Selection

Polar aprotic solvents (e.g., DCM) enhance nucleophilicity, while non-polar solvents (e.g., xylene) improve thermal stability.

Table 3: Solvent Performance Comparison

Catalytic Additives

-

Triethylamine: Neutralizes HCl, shifting equilibrium toward product formation.

-

DMAP (Dimethylaminopyridine): Accelerates acylation but increases cost.

Quality Control and Analytical Methods

Análisis De Reacciones Químicas

Types of Reactions

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known drugs like doxazosin. It is studied for:

- Antihypertensive Effects : Similar compounds have shown efficacy in lowering blood pressure.

- Potential Neuroprotective Properties : By inhibiting AChE, it may provide protective effects against neurodegenerative diseases.

Biological Research

N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine is explored for its interactions with various biological molecules:

- Enzyme Inhibitor Studies : It serves as a model compound in proteomics research to understand enzyme interactions and inhibition mechanisms.

- Binding Affinity Studies : Investigations into its capacity to bind with specific biological receptors are ongoing, which could illuminate its therapeutic potential.

Analytical Chemistry

In analytical settings, this compound acts as a reference standard for:

- Calibration of Analytical Instruments : It ensures accuracy in measurements and method validation in pharmaceutical analysis .

- Quality Control : Utilized in the pharmaceutical industry to verify the purity and consistency of drug formulations.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on AChE demonstrated a significant reduction in enzyme activity at varying concentrations. The results indicated a dose-dependent response, suggesting potential utility in treating conditions characterized by cholinergic deficits.

Case Study 2: Drug Development

In the context of drug development, this compound has been included in formulations aimed at enhancing the pharmacological profile of existing medications. Its ability to modify the release kinetics of active pharmaceutical ingredients (APIs) has been documented, showcasing its role as an excipient or stabilizer in formulations.

Mecanismo De Acción

The mechanism of action of N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission .

Comparación Con Compuestos Similares

Structural Analogues

Physicochemical Properties

| Property | This compound | N-(Benzodioxin-carbonyl)piperazine | BMBA |

|---|---|---|---|

| LogP (XLogP3) | 0.7 | 1.2 | 3.5 |

| Hydrogen Bond Donors | 2 | 1 | 2 |

| Topological Polar Surface Area (Ų) | 94.7 | 50.8 | 68.2 |

| Solubility | Low in water; soluble in DCM, acetone | Moderate in polar solvents | Insoluble in water |

Key Observations :

- Lipophilicity : BMBA’s higher LogP (3.5) enhances membrane permeability but reduces aqueous solubility .

Thermodynamic and Structural Studies

- Metal Complexation : Piperazine derivatives (e.g., palladium complexes) exhibit bond elongation (N–C: 1.457–1.512 Å) and angle contraction (C–N–C: 108° vs. 111.2° in free ligand) upon coordination, suggesting flexibility in the parent compound for metal-binding applications .

Actividad Biológica

N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine is a piperazine derivative known for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C22H22N2O6

- Molecular Weight : 410.42 g/mol

- Physical Appearance : White to light yellow powder

- Solubility : Soluble in methanol

- Melting Point : 103.0 to 107.0 °C

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) , an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, which can enhance neurotransmission and has implications in treating neurodegenerative diseases.

Target Interaction

Research indicates that this compound binds to both the peripheral anionic site and the catalytic site of AChE, leading to its inhibitory effects. Virtual screening studies have demonstrated that various derivatives of piperazine can exhibit different binding affinities and mechanisms against AChE, highlighting the importance of structural modifications in enhancing biological activity .

Biological Activity and Research Findings

The biological activity of this compound has been explored through various studies:

-

Enzyme Inhibition Studies :

- The compound has shown significant inhibitory effects on human AChE with IC50 values indicating potent activity.

- Comparative studies with similar compounds reveal that structural features such as the dual benzodioxane groups enhance its inhibitory potency.

-

Case Studies :

- In a study involving molecular docking simulations, it was found that this compound and its derivatives exhibited strong binding interactions with AChE compared to other piperazine derivatives .

- Another research article detailed the synthesis and characterization of various piperazine derivatives, noting their varying degrees of AChE inhibition, which underscores the significance of functional group positioning on biological activity .

-

Therapeutic Potential :

- Given its mechanism of action, this compound is being investigated for potential applications in treating Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired.

- The dual functionality provided by the benzodioxane moieties may also suggest applications in other therapeutic areas beyond neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1,4-benzodioxane-2-carbonyl)piperazine | C13H16N2O3 | Contains a single piperazine ring and one benzodioxane unit. |

| Doxazosin | C19H22N4O5S | An alpha-adrenergic blocker with distinct pharmacological properties. |

| Piperazine Derivatives | Varied | Various derivatives exist with different functional groups affecting activity. |

The uniqueness of this compound lies in its dual carbonyl functionalities linked to both piperazine and benzodioxane structures. This structural complexity may impart distinctive biological activities not found in simpler analogs.

Q & A

(Basic) What synthetic methodologies are employed for N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine, and how is its structure validated?

Answer:

The synthesis of piperazine derivatives like this compound typically involves stepwise acylation. For analogous compounds, the reaction of piperazine with activated carbonyl derivatives (e.g., benzodioxane-2-carbonyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base is common . Structural validation employs multi-technique approaches:

- Elemental analysis for empirical formula confirmation.

- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹), ¹H/¹³C NMR for proton/carbon environments (e.g., piperazine ring protons at δ ~2.5–3.5 ppm) .

- X-ray crystallography to resolve molecular conformation and crystal packing .

(Basic) What preliminary biological activities are associated with this compound?

Answer:

Piperazine derivatives exhibit diverse bioactivities. For example:

- Antimicrobial activity : Analogous compounds show efficacy against Escherichia coli and Staphylococcus aureus via agar diffusion assays, with zones of inhibition >10 mm at 100 µg/mL .

- Anticancer potential : Structural analogs like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine demonstrate DNA-binding affinity (docking scores: -7.5 kcal/mol) and anti-tumor effects .

(Advanced) How do molecular docking studies elucidate the DNA-binding mechanism of this compound derivatives?

Answer:

Docking simulations (e.g., AutoDock Vina) reveal interactions between piperazine derivatives and DNA:

- Hydrogen bonding (2.18–2.51 Å) with nucleotide bases (e.g., adenine, guanine).

- Pi-alkyl interactions (4.91 Å) with deoxyribose backbones .

- Binding affinity correlates with substituent electronegativity; electron-withdrawing groups (e.g., nitro, chloro) enhance DNA intercalation .

(Advanced) What structural features of this compound influence its pharmacological activity?

Answer:

Key determinants include:

- Substituent effects : Fluorine or chloro groups increase lipophilicity and membrane permeability, enhancing antimicrobial activity .

- Conformational flexibility : Piperazine’s chair conformation optimizes binding to enzyme pockets (e.g., topoisomerase II).

- Benzodioxane moiety : Enhances π-π stacking with aromatic residues in target proteins .

(Advanced) How is crystallographic data utilized to resolve conformational ambiguities in piperazine derivatives?

Answer:

X-ray diffraction provides atomic-resolution insights:

- Torsion angles : Define spatial arrangement of benzodioxane and piperazine groups.

- Intermolecular interactions : Hydrogen bonds (e.g., N–H···O=C) stabilize crystal lattices .

- Validation : Experimental bond lengths/angles are cross-checked with density functional theory (DFT) calculations to ensure accuracy .

(Advanced) What analytical challenges arise in quantifying impurities or degradation products of this compound?

Answer:

HPLC-MS and NMR are critical for impurity profiling:

- HPLC-MS : Detects trace impurities (e.g., free benzodioxane acid) via retention time and m/z matching .

- ²D NMR (HSQC, HMBC) : Assigns signals for structurally similar byproducts (e.g., mono-acylated piperazine) .

- Method validation : Linearity (R² > 0.99), LOD/LOQ (<0.1% w/w), and recovery (95–105%) ensure reliability .

(Basic) What safety precautions are recommended when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Waste disposal : Segregate organic waste and incinerate via certified facilities .

(Advanced) How do solvent polarity and reaction temperature impact the yield of this compound?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DCM, THF) improve acylation efficiency by stabilizing intermediates .

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis), while room temperature (~25°C) optimizes kinetics .

- Yield optimization : Typical yields range from 60–80%, with recrystallization (methanol/ethyl acetate) enhancing purity to >99% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.